2-Methoxy-4-methylpyrimidin-5-amine
Description
2-Methoxy-4-methylpyrimidin-5-amine (CAS 14048-15-8) is a pyrimidine derivative characterized by a methoxy group at position 2, a methyl group at position 4, and an amine at position 3. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol. This compound is notable for its high purity (98%) and is widely utilized as a pharmaceutical intermediate .
Properties
IUPAC Name |
2-methoxy-4-methylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(7)3-8-6(9-4)10-2/h3H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVMOAYTYONPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717396 | |
| Record name | 2-Methoxy-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908099-97-8 | |
| Record name | 2-Methoxy-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylpyrimidin-5-amine typically involves multiple steps. One common method starts with the reaction of 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine with suitable reducing agents to yield the desired amine . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the synthesis process to convert nitro groups to amino groups.
Substitution: Common in the modification of the pyrimidine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using halogenated pyrimidines and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Scientific Research Applications
2-Methoxy-4-methylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 2-Methoxy-4-methylpyrimidin-5-amine and related compounds:
Crystallographic and Solid-State Properties
Pharmaceutical Relevance
- The target compound’s high purity (98%) and electron-rich structure make it a versatile intermediate for kinase inhibitors or antiviral agents. In contrast, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is employed in reactive intermediates for anticancer scaffolds .
Biological Activity
2-Methoxy-4-methylpyrimidin-5-amine is a pyrimidine derivative with significant biological activity, making it a subject of interest in pharmacology and medicinal chemistry. This compound exhibits a unique substitution pattern that influences its interaction with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 154.18 g/mol. The structure features a methoxy group at position 2 and a methyl group at position 4 of the pyrimidine ring, which contributes to its distinct chemical properties.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical in metabolic pathways, influencing cellular processes.
- Receptor Interaction : It may interact with receptors involved in neurotransmitter modulation, affecting signaling pathways associated with various physiological responses.
Pharmacological Context
This compound has demonstrated potential in several pharmacological applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound could also possess anticancer properties through mechanisms such as tubulin polymerization inhibition .
- Neurotransmitter Modulation : Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| 2-Chloro-4-methylpyrimidin-5-amine | Chlorine substitution at position 2 | 0.73 |
| This compound | Methoxy group at position 2 | 0.72 |
| 2-Methylpyrimidine-4-carbaldehyde | Aldehyde functional group at position 4 | 0.76 |
| 2,5-Dimethylpyrimidin-4-Amine | Different methylation pattern | 0.80 |
This table illustrates how the presence of specific functional groups influences biological activity and reactivity, emphasizing the uniqueness of this compound.
Study on Anticancer Activity
A study explored the effects of various pyrimidine derivatives on cancer cell lines, revealing that compounds structurally similar to this compound exhibited significant antiproliferative effects. The mechanism was linked to the inhibition of tubulin polymerization, crucial for cancer cell division .
Neurotransmitter Modulation Research
In another study focusing on neurotransmitter systems, researchers found that derivatives related to this compound could modulate receptor activity, suggesting potential therapeutic applications in treating mood disorders and other neurological conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
